1-(2-Aminothiazol-4-yl)ethanone
Overview
Description
The compound 1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound that serves as a building block with broad applications in the pharmaceutical industry, medicinal chemistry, and drug research. Heterocyclic compounds like this one are crucial due to their potential biological activities and their role in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone was achieved using 4-chlorophenol as a starting material, which is known as an active pharmaceutical ingredient . This process highlights the potential pathways that could be adapted for the synthesis of 1-(2-Aminothiazol-4-yl)ethanone, involving the use of aminothiazol derivatives and appropriate starting materials to construct the desired heterocyclic framework.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is typically elucidated using various spectroscopic methods. In the case of the related compounds mentioned in the provided papers, techniques such as FT-IR, 1H/13C NMR-spectroscopic methods, COSY, HSQC, and HMBC experiments have been employed to unambiguously determine the structures . These methods would similarly be applicable to analyze the molecular structure of 1-(2-Aminothiazol-4-yl)ethanone, ensuring a detailed understanding of its chemical makeup.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions specific to 1-(2-Aminothiazol-4-yl)ethanone, they do provide insight into the reactivity of similar heterocyclic compounds. The antimicrobial activity of these compounds suggests that they can interact with biological targets, which implies that 1-(2-Aminothiazol-4-yl)ethanone may also undergo biochemically relevant reactions. The synthesis pathways and the structural elucidation of related compounds provide a foundation for predicting the reactivity of 1-(2-Aminothiazol-4-yl)ethanone in various chemical contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely tied to their structure and functional groups. The antimicrobial activity of the synthesized compounds, as discussed in the papers, indicates that these molecules have the necessary properties to penetrate and interact with microbial cells . The solubility, stability, and reactivity of 1-(2-Aminothiazol-4-yl)ethanone would be influenced by its aminothiazol moiety and the ketone group, which are important considerations for its application in drug development and medicinal chemistry.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A key application of aminothiazole derivatives, akin to "1-(2-Aminothiazol-4-yl)ethanone," is in the synthesis of heterocyclic compounds that are foundational in pharmaceuticals, agrochemicals, and materials science. For instance, the development of compounds for agricultural use, such as fungicides, involves the synthesis of complex heterocyclic structures that may include aminothiazole as a critical building block due to its potential to interact with biological targets and its reactivity in chemical syntheses (Ji et al., 2017).
Antimicrobial Activity
Research on aminothiazole derivatives also explores their antimicrobial properties. The synthesis and subsequent testing of these compounds against various bacterial strains highlight their potential in developing new antimicrobial agents. This includes studies on their efficacy against both gram-positive and gram-negative bacteria, addressing the urgent need for novel antibiotics due to rising antibiotic resistance (Wanjari, 2020).
Cytotoxic and Antitumor Activities
The exploration of aminothiazole derivatives in cancer research indicates their cytotoxic properties and potential as antitumor agents. Synthesizing and characterizing such compounds to assess their ability to inhibit cancer cell growth showcases the broader application of these molecules in medicinal chemistry and oncology (Govindhan et al., 2017).
Green Synthesis and Environmental Considerations
The development of environmentally friendly synthesis methods for heterocyclic compounds, including those involving aminothiazole derivatives, reflects the growing emphasis on green chemistry. Microwave-assisted syntheses and reactions in the presence of green solvents are examples of efforts to reduce the environmental impact of chemical manufacturing processes (Ankati & Biehl, 2010).
Advanced Material Applications
Aminothiazole derivatives are investigated for their potential in materials science, including applications in organic electronics and photonics. Their unique electronic and optical properties make them suitable for use in the design of advanced materials with specific functionalities (Ghoneim, 2001).
Safety And Hazards
Future Directions
While specific future directions for 1-(2-Aminothiazol-4-yl)ethanone are not mentioned in the sources, there is ongoing research into the potential of 2-aminothiazole derivatives in drug discovery . These compounds have shown promise in various therapeutic areas, including cancer, microbial infections, and inflammatory diseases .
properties
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLXMPLFPQUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389368 | |
Record name | 1-(2-aminothiazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminothiazol-4-yl)ethanone | |
CAS RN |
101258-16-6 | |
Record name | 1-(2-aminothiazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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